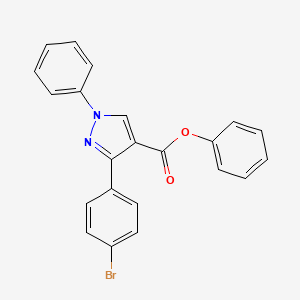![molecular formula C17H19NO4 B4890494 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline](/img/structure/B4890494.png)
1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline, also known as HMBP, is a prodrug of the amino acid L-proline. It is a compound that has been studied for its potential use in various scientific research applications, particularly in the field of biochemistry and physiology. In
Wirkmechanismus
The exact mechanism of action of 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in the inflammatory response and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline can have various biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, as mentioned earlier. It has also been shown to induce apoptosis in cancer cells. In addition, studies have suggested that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have various biochemical and physiological effects, making it a potentially useful tool for studying inflammation, cancer, and neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have suggested that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline may have neuroprotective effects, and further research could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Studies have shown that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline can induce apoptosis in cancer cells, and further research could explore its potential in combination with other drugs to enhance its anti-cancer effects. Finally, further research could explore the mechanism of action of 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline in order to gain a better understanding of its biochemical and physiological effects.
Synthesemethoden
The synthesis of 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline involves the reaction of L-proline with 3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, and a base such as triethylamine is used to facilitate the reaction. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline has been studied for its potential use in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline can inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response. 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline has also been studied for its potential use in cancer research. Studies have shown that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline can induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(2S)-1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,22)9-8-12-5-3-6-13(11-12)15(19)18-10-4-7-14(18)16(20)21/h3,5-6,11,14,22H,4,7,10H2,1-2H3,(H,20,21)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBHESDCPXSAMD-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#CC1=CC(=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]pyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclohexyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4890412.png)
![N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4890420.png)
![N-isopropyl-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4890421.png)
![5-(4-bromophenyl)-3-(4-isopropylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4890426.png)
![4-chloro-N-[2-(4-morpholinyl)-2-phenylethyl]benzenesulfonamide](/img/structure/B4890434.png)
![7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4890442.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890449.png)
![2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B4890454.png)
![(3R*,4R*)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4890459.png)


![ethyl 1-[(6-methoxy-2H-chromen-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4890492.png)

![N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4890523.png)